2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one
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Overview
Description
2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one is a heterocyclic compound that features a thiopyran ring substituted with a 4-chlorophenyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl mercaptan in the presence of a base to form the intermediate 4-chlorophenyl ethyl sulfide. This intermediate is then subjected to cyclization with a suitable thiopyran precursor under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiopyran ring can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-phenyl)-6-ethylsulfanylthiopyran-4-one
- 2-(4-Methyl-phenyl)-6-ethylsulfanylthiopyran-4-one
- 2-(4-Nitro-phenyl)-6-ethylsulfanylthiopyran-4-one
Uniqueness
2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds .
Properties
CAS No. |
500169-90-4 |
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Molecular Formula |
C13H11ClOS2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-ethylsulfanylthiopyran-4-one |
InChI |
InChI=1S/C13H11ClOS2/c1-2-16-13-8-11(15)7-12(17-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
KDQTXPPWLSCDGC-UHFFFAOYSA-N |
SMILES |
CCSC1=CC(=O)C=C(S1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCSC1=CC(=O)C=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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